molecular formula C6H3BrClN3 B13455015 7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine

7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B13455015
M. Wt: 232.46 g/mol
InChI Key: FPUUGLZSKOWTSU-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine is a halogenated heterocyclic compound featuring a fused pyrrole-pyrazine scaffold. This structure confers unique electronic and steric properties, making it valuable in diverse applications. In optoelectronics, pyrrolo[2,3-b]pyrazine derivatives are explored for their charge-transfer capabilities and thermal stability, particularly in organic light-emitting diodes (OLEDs) and photovoltaic cells . In pharmaceuticals, the scaffold serves as a kinase inhibitor core, targeting receptors like fibroblast growth factor receptor (FGFR) and cystic fibrosis transmembrane conductance regulator (CFTR), with implications in cancer and cystic fibrosis therapy .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

7-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C6H3BrClN3/c7-3-1-10-6-5(3)9-2-4(8)11-6/h1-2H,(H,10,11)

InChI Key

FPUUGLZSKOWTSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N=C2N1)Cl)Br

Origin of Product

United States

Preparation Methods

The synthesis of 7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine typically involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The key steps include:

Chemical Reactions Analysis

7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and microwave irradiation. Major products formed from these reactions include amino-pyrrolopyrazines and other substituted derivatives .

Mechanism of Action

The exact mechanism of action of 7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, leading to its diverse biological activities .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Applications Key Properties References
7-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine Br (7), Cl (3) Kinase inhibitors, OLEDs Regioselective amination
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine Br (2), Cl (3) Optoelectronic precursors Metal-free vs. metal-catalyzed reactivity
7-Bromo-5-tosyl-pyrrolo[2,3-b]pyrazine Br (7), tosyl (5) FGFR inhibitors Enhanced solubility
RP107 n-Butyl (7), 4-hydroxyphenyl (6) CFTR activation Submicromolar EC₅₀, cAMP-independent

Table 2: Optical and Thermal Properties (Selected Compounds)

Compound λₐᵦₛ (nm) λₑₘ (nm) Thermal Stability (°C) Notes
1,7-Dihydrodipyrrolo[2,3-b]pyrazine 380 450 >300 High quantum yield for OLEDs
Pyrido[2,3-b]pyrazine-DHPHAzSi conjugate 420 520 250–300 Intramolecular charge-transfer

Research Findings

  • Regioselectivity: The position of halogens dictates reaction pathways. For example, 2-bromo-3-chloro derivatives yield 2-amino products via Buchwald coupling, while microwave-assisted amination targets position 3 .
  • Kinase Inhibition : FGFR1 affinity improves with electron-withdrawing groups (e.g., Br, Cl) at positions 7 and 3, enhancing hydrogen bonding with Ala564 .
  • CFTR Activation : RP107’s 4-hydroxyphenyl group is critical for submicromolar activity, while methyl or chloro analogs (e.g., RP108) show reduced potency .

Biological Activity

7-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃BrClN₃, with a molecular weight of 232.46 g/mol. The compound features both pyrrole and pyrazine rings, with specific halogen substitutions (bromo and chloro) that influence its reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Effective against various bacteria and fungi, suggesting potential as an antimicrobial agent.
  • Antitumor Activity : Preliminary studies indicate its ability to inhibit tumor cell proliferation through modulation of key signaling pathways .
  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling, which may contribute to its antitumor effects .
  • Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation through various mechanisms, although further research is needed to clarify these pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in critical biological processes:

  • Kinase Modulation : The compound's ability to inhibit kinases may disrupt pathways essential for cancer cell survival and proliferation. Notably, it has been linked to the inhibition of Bruton’s tyrosine kinase and focal adhesion kinase .
  • Cell Membrane Disruption : Its antimicrobial activity may arise from the disruption of bacterial cell membranes or inhibition of essential enzymes required for bacterial survival.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against other pyrrolopyrazine derivatives:

Compound NameStructureUnique Features
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazineStructureDifferent halogen substitutions affecting reactivity
2-Chloro-5H-pyrrolo[2,3-b]pyrazineStructureLacks bromo substitution; different biological activity
7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazineStructureMethyl substitution alters properties significantly
2-Bromo-5H-pyrrolo[2,3-b]pyrazineStructureSimilar base structure but lacks chloro substitution

The distinct halogen substitutions in this compound confer unique reactivity and biological activities compared to its analogs.

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were notably lower than those for many traditional antibiotics, indicating its potential as a new therapeutic agent.
  • Antitumor Activity :
    In vitro assays showed that the compound inhibited the growth of various cancer cell lines with IC50 values ranging from 0.5 to 1.0 µM. Further studies are needed to explore its efficacy in vivo and its potential mechanisms of action in tumor suppression.

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